molecular formula C9H9NO4 B116088 4-(2-Amino-2-oxoethoxy)benzoic acid CAS No. 159143-14-3

4-(2-Amino-2-oxoethoxy)benzoic acid

Cat. No. B116088
M. Wt: 195.17 g/mol
InChI Key: AWIPPDRFNWTGTR-UHFFFAOYSA-N
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Description

“4-(2-Amino-2-oxoethoxy)benzoic acid” is a chemical compound with the empirical formula C9H9NO4 . It is a solid substance and has a molecular weight of 195.17 .


Molecular Structure Analysis

The SMILES string of “4-(2-Amino-2-oxoethoxy)benzoic acid” is NC(=O)COc1ccc(cc1)C(O)=O . The InChI is 1S/C9H9NO4/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

“4-(2-Amino-2-oxoethoxy)benzoic acid” is a solid substance . It has a predicted melting point of 282-282.5 °C and a predicted boiling point of 472.9±25.0 °C . The predicted density is approximately 1.4 g/cm3 .

Scientific Research Applications

Synthetic Processes and Chemical Stability

Nitisinone, a compound related to 4-(2-Amino-2-oxoethoxy)benzoic acid, was initially developed as a herbicide but found its medical application in treating hereditary metabolic diseases like hepatorenal tyrosinemia. A study by Barchańska et al. (2019) employed LC-MS/MS to explore the stability and degradation pathways of nitisinone under various conditions, identifying degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which exhibit significant stability (Barchańska et al., 2019).

Biological Activities and Pharmacological Potential

Benzoic acid derivatives, including those structurally related to 4-(2-Amino-2-oxoethoxy)benzoic acid, have been studied for their potential in regulating gut functions and improving health outcomes. Mao et al. (2019) reviewed the effects of benzoic acid on gut functions, emphasizing its role in enhancing digestion, absorption, and the gut barrier through modulation of enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).

Environmental and Industrial Applications

Advanced oxidation processes (AOPs) for environmental remediation have utilized compounds like acetaminophen, which undergoes degradation generating various by-products. A review by Qutob et al. (2022) highlighted the kinetics, mechanisms, and biotoxicity of AOPs in treating water contaminants, suggesting potential environmental applications for related compounds (Qutob et al., 2022).

Safety And Hazards

The safety information available indicates that “4-(2-Amino-2-oxoethoxy)benzoic acid” may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 .

properties

IUPAC Name

4-(2-amino-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIPPDRFNWTGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359457
Record name 4-(2-amino-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-2-oxoethoxy)benzoic acid

CAS RN

159143-14-3
Record name 4-(2-amino-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159143-14-3
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